molecular formula C9H9N5 B3050786 3-Hydrazino-5-phenyl-1,2,4-triazine CAS No. 28735-29-7

3-Hydrazino-5-phenyl-1,2,4-triazine

Cat. No. B3050786
CAS RN: 28735-29-7
M. Wt: 187.2 g/mol
InChI Key: XNMHGSWBLYFSHI-UHFFFAOYSA-N
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Description

3-Hydrazino-5-phenyl-1,2,4-triazine is a derivative of 1,2,4-triazine, which is a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . It has a molecular formula of C9H9N5 and a molecular weight of 187.2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazine ring substituted with a phenyl group and a hydrazino group . The exact spatial arrangement of these substituents could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, 1,2,4-triazine derivatives are known to undergo a variety of reactions. For instance, they can react with primary amines . More research is needed to elucidate the specific chemical reactions of this compound.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Antihypertensive Activity : A study highlighted the synthesis of novel 3-hydrazino-5-phenyl-1,2,4-triazines and evaluated their antihypertensive activity, indicating some derivatives had moderate antihypertensive activity and less toxicity compared to standard drugs (Heilman et al., 1979).

Chemical Synthesis and Reactivity

  • Diverse Chemical Reactions : Research reviewed various methods for synthesizing triazine derivatives, noting that 3-hydrazino-5-phenyl-1,2,4-triazines can undergo multiple chemical reactions such as alkylation and acylation, leading to derivatives with various biological activities (Alshammari & Bakhotmah, 2022).
  • Nucleophilic Behavior : A study explored the behavior of 3-hydrazino-1,2,4-triazines as strong nucleophiles towards electrophilic compounds, showing their potential in synthesizing novel compounds with antibacterial properties (Al-Romaizan, 2019).

Biological Applications

  • Antimicrobial Activity : Derivatives of 3-hydrazino-5-phenyl-1,2,4-triazines have been synthesized and evaluated for their antimicrobial activity, with some showing promising results against various bacteria (El-aal et al., 2016).
  • Synthesis of Novel Derivatives : Novel bisaryl hydrazino-s-triazine derivatives were synthesized and demonstrated microbial activity against gram-positive and gram-negative bacteria, indicating their potential use in developing antimicrobial agents (Chaudhari, Hathi & Patel, 2006).

Industrial Applications

  • Use as Epoxy Resin Curing Agents : Piperazinylo bisaryl hydrazino-s-triazine derivatives were synthesized and employed as curing agents for epoxy resin, indicating their utility in industrial applications (Chaudhari, 2009).

Future Directions

Future research on 3-Hydrazino-5-phenyl-1,2,4-triazine could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological applications could be explored further, given the known biological activities of 1,2,4-triazine derivatives .

Mechanism of Action

Target of Action

It has been synthesized and evaluated for its antihypertensive activity , suggesting that its targets may be related to the regulation of blood pressure.

Mode of Action

Given its antihypertensive activity , it may interact with its targets to cause peripheral vasodilation, thereby reducing blood pressure.

Biochemical Pathways

Based on its antihypertensive activity , it may influence pathways related to vascular tone and blood pressure regulation.

Pharmacokinetics

Its antihypertensive activity suggests that it is likely absorbed and distributed in the body to exert its effects .

Result of Action

Its antihypertensive activity suggests that it may cause peripheral vasodilation, leading to a reduction in blood pressure .

properties

IUPAC Name

(5-phenyl-1,2,4-triazin-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-13-9-12-8(6-11-14-9)7-4-2-1-3-5-7/h1-6H,10H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMHGSWBLYFSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182895
Record name as-Triazine, 3-hydrazino-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28735-29-7
Record name as-Triazine, 3-hydrazino-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28735-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name as-Triazine, 3-hydrazino-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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